molecular formula C24H27NO2 B286053 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione

Numéro de catalogue B286053
Poids moléculaire: 361.5 g/mol
Clé InChI: VYXMARSFKBTTGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor (BCR) signaling, making it an attractive target for the treatment of B-cell malignancies.

Mécanisme D'action

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione targets BTK, a key enzyme in the BCR signaling pathway. BTK is involved in the activation of downstream signaling molecules, leading to the proliferation and survival of B-cells. Inhibition of BTK by 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione leads to the disruption of BCR signaling, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione has been shown to inhibit the proliferation and survival of B-cells in preclinical studies. It has also been shown to reduce the levels of cytokines and chemokines associated with B-cell activation. In addition, 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione has been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione is its specificity for BTK, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione may have limited bioavailability and may require high doses for therapeutic efficacy. In addition, 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione may have potential toxicity issues that need to be addressed in further studies.

Orientations Futures

For 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione include clinical trials for the treatment of B-cell malignancies and autoimmune diseases. In addition, further studies are needed to investigate the potential toxicity and pharmacokinetics of 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione. Other potential future directions include the development of combination therapies with other targeted agents and the investigation of 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione in other disease indications.

Méthodes De Synthèse

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione can be synthesized using a multi-step process, starting with the reaction of 4-tert-butylbenzylamine with 3-bromo-1-naphthaldehyde to form 1-(4-tert-butylbenzyl)-3-bromo-1-naphthalene. This intermediate is then reacted with a pyrrolidine derivative to form the spirocyclic compound. The final step involves the oxidation of the spirocyclic compound to form 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione.

Applications De Recherche Scientifique

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has also been shown to have efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

Formule moléculaire

C24H27NO2

Poids moléculaire

361.5 g/mol

Nom IUPAC

1//'-[(4-tert-butylphenyl)methyl]spiro[2,3-dihydro-1H-naphthalene-4,3//'-pyrrolidine]-2//',5//'-dione

InChI

InChI=1S/C24H27NO2/c1-23(2,3)19-12-10-17(11-13-19)16-25-21(26)15-24(22(25)27)14-6-8-18-7-4-5-9-20(18)24/h4-5,7,9-13H,6,8,14-16H2,1-3H3

Clé InChI

VYXMARSFKBTTGY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CC3(C2=O)CCCC4=CC=CC=C34

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CC3(C2=O)CCCC4=CC=CC=C34

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.